molecular formula C15H16N6O B2819541 4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine CAS No. 2108968-64-3

4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine

Cat. No.: B2819541
CAS No.: 2108968-64-3
M. Wt: 296.334
InChI Key: FGYUDESQSDMYQB-UHFFFAOYSA-N
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Description

4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine is a complex organic compound featuring a combination of heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a piperidine ring, a triazole ring, and an oxadiazole ring. These rings contribute to the compound’s stability and reactivity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting a hydrazide with a nitrile under acidic or basic conditions to form the oxadiazole ring.

    Synthesis of the 1,2,3-Triazole Ring: The triazole ring is often synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Coupling with Piperidine: The final step involves coupling the triazole-oxadiazole intermediate with piperidine, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into an amine derivative.

    Substitution: The triazole and oxadiazole rings can participate in nucleophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole and oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its structural features suggest it could be effective in targeting specific enzymes or receptors, making it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of 4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine involves its interaction with specific molecular targets. The compound’s heterocyclic rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-morpholine
  • 4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-pyrrolidine

Uniqueness

Compared to similar compounds, 4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine is unique due to the presence of the piperidine ring, which can enhance its stability and reactivity. This structural feature may also influence its binding affinity and specificity towards biological targets, making it a more potent candidate for various applications.

Properties

IUPAC Name

3-phenyl-5-(1-piperidin-4-yltriazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-2-4-11(5-3-1)14-17-15(22-19-14)13-10-21(20-18-13)12-6-8-16-9-7-12/h1-5,10,12,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYUDESQSDMYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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